molecular formula C17H19NO4S2 B12144109 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B12144109
M. Wt: 365.5 g/mol
InChI Key: GYHGPDPUQWIPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a thiophen-2-ylmethyl group, along with a dioxidotetrahydrothiophenyl moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit unique biological activities.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-methoxybenzoic acid with appropriate amines under conditions that facilitate amide bond formation.

    Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the amide nitrogen with thiophen-2-ylmethyl halides or similar reagents.

    Incorporation of the Dioxidotetrahydrothiophenyl Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophenyl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide has been explored for various scientific research applications:

    Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the observed biological effects.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO4S2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H19NO4S2/c1-22-15-6-4-13(5-7-15)17(19)18(11-16-3-2-9-23-16)14-8-10-24(20,21)12-14/h2-7,9,14H,8,10-12H2,1H3

InChI Key

GYHGPDPUQWIPTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.